5-(2-Methoxyethenyl)-1,3-thiazole

Descripción

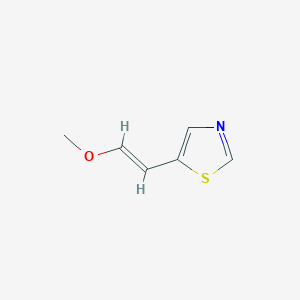

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(E)-2-methoxyethenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-8-3-2-6-4-7-5-9-6/h2-5H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOYCSJLHPOLGX-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-(2-Methoxyethenyl)-1,3-thiazole: Structural Properties, Reactivity, and Applications in Advanced Medicinal Chemistry

Executive Summary

Physicochemical Profile and Structural Dynamics

The molecular architecture of 5-(2-Methoxyethenyl)-1,3-thiazole (CAS: 1909358-79-7) merges the electron-deficient nature of the 1,3-thiazole ring with the electron-rich, nucleophilic character of an enol ether (). The thiazole core is a privileged scaffold frequently found in preclinical and clinical drug molecules, known for imparting favorable pharmacokinetic properties and engaging in diverse biological targets, including anti-inflammatory and anticancer activities ([MDPI[1]]([Link]), ).

The presence of the 2-methoxyethenyl group introduces a unique electronic push-pull system. The oxygen atom of the methoxy group donates electron density into the alkene via resonance, making the beta-carbon highly susceptible to electrophilic attack—a foundational property for its downstream reactivity.

Table 1: Physicochemical Properties Summary

| Property | Value | Source / Method |

| IUPAC Name | 5-(2-Methoxyethenyl)-1,3-thiazole | Standard Nomenclature |

| CAS Registry Number | 1909358-79-7 | Commercial Databases (, [Sigma-Aldrich]()) |

| Molecular Formula | C6H7NOS | Computed () |

| Molecular Weight | 141.19 g/mol | Computed (,) |

| Purity Standards | Min. 95% (Commercial grade) | [CymitQuimica[2]]() |

| Structural Class | Heteroaromatic Enol Ether | Chemical Classification () |

| Reactivity Profile | Acid-labile, Base-stable | Mechanistic Inference |

Synthetic Methodologies: The Wittig Homologation Approach

The most robust method for synthesizing 5-(2-methoxyethenyl)-1,3-thiazole is via the Wittig reaction, utilizing 1,3-thiazole-5-carbaldehyde and (methoxymethyl)triphenylphosphonium chloride ().

Protocol 1: Synthesis via Wittig Olefination

Objective: Synthesis of the enol ether via one-carbon homologation. Causality & Design: Potassium tert-butoxide (KOtBu) is selected as the base due to its high pKa and steric bulk. It efficiently deprotonates the phosphonium salt to form the ylide without acting as a competing nucleophile against the sensitive aldehyde substrate.

Step-by-Step Procedure:

-

Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

-

Deprotonation: Add KOtBu (1.25 equiv) dropwise as a solution in THF. Causality: The reaction mixture transitions to a deep red/orange hue, visually indicating the successful formation of the reactive phosphorus ylide. Stir for 30 minutes at 0 °C.

-

Electrophilic Addition: Dissolve 1,3-thiazole-5-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution.

-

Olefination: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via LCMS. The disappearance of the aldehyde peak and the appearance of the product mass (m/z 142.0 [M+H]+) chemically validates the conversion.

-

Quenching & Extraction: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract three times with ethyl acetate.

-

Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography. Crucial Experience Note: Pre-treat the silica gel with 1% triethylamine in hexanes. Enol ethers are highly sensitive to the inherent acidity of standard silica gel, which can cause premature hydrolysis during purification.

Fig 1. Wittig olefination workflow for 5-(2-methoxyethenyl)-1,3-thiazole synthesis.

Chemical Reactivity: The Masked Aldehyde Paradigm

The 2-methoxyethenyl group is primarily utilized as a masked aldehyde. While completely stable to strong bases, nucleophiles, and reducing agents (such as NaBH4), it is highly labile under aqueous acidic conditions. Furthermore, the electron-rich double bond can participate in cycloaddition reactions to form complex multicyclic systems ().

Fig 2. Divergent chemical reactivity pathways of 5-(2-methoxyethenyl)-1,3-thiazole.

Protocol 2: Acid-Catalyzed Hydrolysis to Acetaldehyde

Objective: Unmasking the enol ether to yield 2-(1,3-thiazol-5-yl)acetaldehyde. Causality & Design: The electron-donating methoxy group activates the alkene toward electrophilic attack by protons. Protonation yields a resonance-stabilized oxocarbenium ion, which is subsequently trapped by water. Elimination of methanol drives the formation of the thermodynamically stable carbonyl.

Step-by-Step Procedure:

-

Solvation: Dissolve 5-(2-methoxyethenyl)-1,3-thiazole in a 4:1 mixture of THF and water (0.1 M).

-

Acidification: Add 1.0 M aqueous HCl (2.0 equiv) dropwise at room temperature.

-

Hydrolysis: Stir the mixture for 2 hours. Self-Validation: Monitor by TLC (EtOAc/Hexanes). The starting material (UV active, non-polar) will cleanly convert to a more polar spot. Spraying the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will yield a bright yellow/orange spot, chemically validating the presence of the newly formed aldehyde.

-

Neutralization: Carefully neutralize the mixture to pH 7 using saturated aqueous NaHCO3 to prevent aldol condensation side-reactions of the highly reactive product.

-

Isolation: Extract with dichloromethane (DCM), dry over MgSO4, and concentrate carefully. Crucial Experience Note: The resulting acetaldehyde derivative is prone to polymerization and auto-oxidation; it should be used immediately in subsequent steps, such as reductive aminations or Grignard additions.

Strategic Applications in Drug Discovery

Thiazole derivatives are ubiquitous in medicinal chemistry, often utilized to improve the lipophilicity, metabolic stability, and target binding affinity of drug candidates (). The related compound 5-thiazolylmethanol (CID 2763216) demonstrates the utility of functionalized 5-position thiazoles in synthesizing biologically active molecules ().

By employing 5-(2-methoxyethenyl)-1,3-thiazole, medicinal chemists can execute a one-carbon homologation strategy. Instead of directly functionalizing the thiazole ring, the two-carbon linker provided by the unmasked acetaldehyde allows for the synthesis of flexible, extended pharmacophores. This is particularly useful in fragment-based drug discovery (FBDD) and the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, where precise spatial arrangement between the thiazole core and the biological target is required.

Conclusion

5-(2-Methoxyethenyl)-1,3-thiazole is a sophisticated building block that bridges the robust pharmacology of the 1,3-thiazole ring with the synthetic flexibility of an enol ether. Through carefully controlled Wittig olefination and subsequent targeted unmasking or cycloaddition, researchers can leverage this compound to construct highly functionalized, complex molecular architectures essential for next-generation therapeutics.

Sources

5-(2-Methoxyethenyl)-1,3-thiazole: A Privileged Masked-Aldehyde Building Block in Medicinal Chemistry

Executive Summary

In the highly demanding landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency and success of synthetic campaigns. 5-(2-Methoxyethenyl)-1,3-thiazole (CAS 1909358-79-7) [1] represents a highly specialized scaffold that merges the privileged pharmacological properties of the thiazole core with the synthetic elegance of a masked aldehyde. This technical whitepaper explores the mechanistic rationale, reactivity profiles, and validated experimental workflows for utilizing this compound in advanced medicinal chemistry.

Introduction: The Privileged Thiazole Scaffold

Thiazoles are foundational to medicinal chemistry, serving as critical bioisosteres for amides and other heteroaromatic systems[2]. Their unique electronic distribution and structural rigidity allow them to engage in diverse non-covalent interactions with biological targets, making them indispensable in blockbuster drugs such as the HIV protease inhibitor ritonavir, the antifungal abafungin, and the xanthine oxidase inhibitor febuxostat[3].

Within this chemical space, 5-(2-methoxyethenyl)-1,3-thiazole emerges as a uniquely versatile intermediate. Rather than bearing a fully reactive functional group at the C5 position, it features a methoxyethenyl moiety—an enol ether that acts as a strategically masked aldehyde, enabling complex one-carbon homologation strategies[4].

Strategic Rationale: The Methoxyethenyl Group as a Masked Aldehyde

In complex multi-step syntheses, the premature introduction of an aliphatic aldehyde often leads to deleterious side reactions, including unwanted aldol condensations, oxidations, or nucleophilic attacks. The methoxyethenyl group solves this by locking the aldehyde in a stable oxidation state.

Causality in Design: The enol ether is electronically rich but sterically shielded enough to resist nucleophilic attack and basic conditions. This allows medicinal chemists to perform aggressive orthogonal functionalizations (e.g., cross-coupling or metalation at the thiazole C2 position) without degrading the C5 substituent. Once the molecular core is assembled, a mild acidic trigger unmasks the enol ether, revealing the highly reactive thiazole-5-acetaldehyde for late-stage diversification[5].

Fig 1. Masked-aldehyde synthetic workflow for 5-(2-methoxyethenyl)-1,3-thiazole derivatization.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 5-(2-methoxyethenyl)-1,3-thiazole is defined by three primary mechanistic pathways:

-

Acid-Catalyzed Hydrolysis (Unmasking): Protonation of the electron-rich β -carbon of the enol ether generates an oxonium ion, which undergoes nucleophilic attack by water. Subsequent proton transfer and elimination of methanol yield the thermodynamically stable thiazole-5-acetaldehyde[5].

-

Povarov-Type Cycloadditions: The enol ether can act as a potent dienophile in inverse-electron-demand Diels-Alder reactions, reacting with aryl imines under Lewis acid catalysis to form complex tetrahydroquinoline architectures.

-

Electrophilic Halogenation: Treatment with N-bromosuccinimide (NBS) in the presence of an alcohol traps the halonium intermediate, yielding α -haloacetals that are prime substrates for further cross-coupling.

Fig 2. Divergent reactivity profile of the methoxyethenyl functional group in medicinal chemistry.

Quantitative Data: Comparative Building Block Analysis

To justify the selection of 5-(2-methoxyethenyl)-1,3-thiazole over traditional alternatives, we must evaluate its physicochemical stability and reactivity profile relative to other C5-substituted thiazoles.

| Property | 5-(2-Methoxyethenyl)-1,3-thiazole | Thiazole-5-acetaldehyde | Thiazole-5-carboxylic acid |

| Oxidation State (C5) | Masked Aldehyde (+1 equivalent) | Aldehyde (+1) | Carboxylic Acid (+3) |

| Stability (Benchtop) | High (Stable to air/moisture) | Low (Prone to oxidation/polymerization) | High (Stable solid) |

| Reactivity to Nucleophiles | Inert (Sterically/electronically shielded) | Highly Reactive (Forms imines/acetals) | Low (Requires activation via coupling agents) |

| Reactivity to Electrophiles | High (Enol ether β -carbon) | Low | Low |

| Primary Synthetic Role | Upstream building block / Masking group | Late-stage diversification intermediate | Amide bond formation |

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following workflows incorporate built-in quality control steps and explain the causality behind each reagent choice to ensure high-fidelity transformations.

Protocol 1: Mild Unmasking to Thiazole-5-acetaldehyde

Objective: Hydrolyze the enol ether without degrading the acid-sensitive thiazole core.

-

Dissolution: Dissolve 1.0 mmol of 5-(2-methoxyethenyl)-1,3-thiazole in 5.0 mL of a binary solvent system (THF/H 2 O, 4:1 v/v).

-

Causality: THF ensures complete solvation of the organic starting material, while water acts as the essential nucleophile for hydrolysis.

-

-

Acidification: Dropwise addition of 1.0 M HCl (1.1 equivalents) at 0 °C.

-

Causality: Low temperature prevents the highly reactive nascent aldehyde from undergoing self-condensation or aldol-type side reactions.

-

-

Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the non-polar enol ether spot and the appearance of a UV-active, polar spot (stainable with 2,4-Dinitrophenylhydrazine) confirms aldehyde formation.

-

Quenching & Extraction: Quench with saturated aqueous NaHCO 3 until pH 7.5 is reached. Extract with dichloromethane (3 x 10 mL).

-

Causality: Strict neutralization is required; residual acid during concentration will cause the aldehyde to rapidly polymerize.

-

-

Isolation: Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure at <30 °C to afford the crude aldehyde, which should be used immediately in downstream reactions.

Protocol 2: One-Pot Reductive Amination (Late-Stage Diversification)

Objective: Convert the unmasked aldehyde into a stable amine pharmacophore.

-

Iminium Formation: To the crude thiazole-5-acetaldehyde (approx. 1.0 mmol) in dry 1,2-dichloroethane (DCE, 5.0 mL), add the target primary or secondary amine (1.2 mmol) and catalytic acetic acid (0.1 equivalents).

-

Causality: DCE is non-nucleophilic and supports the dehydration step. Acetic acid lowers the pH to ~5.5, accelerating iminium ion formation without broadly protonating the amine pool.

-

-

Reduction: Add sodium cyanoborohydride (NaBH 3 CN, 1.5 mmol) in portions.

-

Causality: NaBH 3 CN is specifically chosen over NaBH 4 because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.

-

-

Workup: After 12 hours, quench with 1.0 M NaOH (5 mL) to deprotonate the newly formed amine, ensuring it partitions into the organic layer. Extract with EtOAc, dry, and purify via flash chromatography.

Conclusion

5-(2-Methoxyethenyl)-1,3-thiazole is not merely a structural fragment; it is a strategic synthetic tool. By masking the highly reactive acetaldehyde moiety as a stable enol ether, it grants medicinal chemists the autonomy to construct complex, heavily functionalized thiazole derivatives without compromising the integrity of the carbon chain. Its integration into drug discovery pipelines significantly reduces step counts and improves overall yields in the pursuit of novel therapeutics.

References

-

N-Propargylamines: versatile building blocks in the construction of thiazole cores Beilstein Journal of Organic Chemistry URL:[Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids ACS Omega URL:[Link]

-

Thiazole-Mediated Synthetic Methodology Chemical Reviews (ACS Publications) URL:[Link]

Sources

Hantzsch Thiazole Synthesis: A Technical Guide to Substituted Thiazoles

Executive Summary

The 1,3-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including dasatinib, meloxicam, and ritonavir 1. First described in 1887, the Hantzsch thiazole synthesis remains the most robust and widely utilized methodology for constructing substituted thiazoles 2. This technical guide explores the mechanistic causality of the reaction, modern green chemistry optimizations, and provides a self-validating protocol designed for high-throughput pharmaceutical development.

Mechanistic Causality & Molecular Dynamics

The Hantzsch synthesis is fundamentally a bimolecular condensation between an α -halocarbonyl compound (such as an α -haloketone or phenacyl bromide) and a reagent containing an N-C-S fragment (such as a thioamide or thiourea) 2.

The regioselectivity and sequence of this cyclization are governed by Hard-Soft Acid-Base (HSAB) theory:

-

Initial Nucleophilic Attack : The sulfur atom in the thioamide is highly polarizable, making it a "soft" nucleophile. The α -carbon bearing the halogen is a "soft" electrophile. Consequently, sulfur selectively attacks the α -carbon, displacing the halide leaving group to form an imino thioether intermediate 3.

-

Intramolecular Cyclization : The carbonyl carbon is a "hard" electrophile. The nitrogen atom of the imino group, acting as a "hard" nucleophile, attacks the carbonyl carbon, yielding a 5-membered hydroxythiazoline intermediate 2.

-

Dehydration and Aromatization : Acid-catalyzed elimination of a water molecule provides the thermodynamic driving force for the reaction, finalizing the aromatized substituted thiazole ring 2.

Mechanistic pathway of the Hantzsch thiazole synthesis.

Evolution of Synthetic Methodologies: Classical vs. Green

Classical Hantzsch synthesis relies heavily on volatile organic solvents (e.g., ethanol, DMF) and extended thermal refluxing (often 4 to 12 hours), which generates significant chemical waste and limits atom economy 3.

To align with modern regulatory standards for process efficiency, researchers have pivoted to Green Chemistry alternatives:

-

Microwave-Assisted Synthesis : Utilizes dielectric heating in aqueous media to accelerate reaction kinetics, reducing times from hours to minutes 1.

-

Deep Eutectic Solvents (DES) : Systems like choline chloride-glycerol act as both solvent and catalyst, offering high recyclability without sacrificing yield [[3]]().

-

Ultrasound-Assisted Heterogeneous Catalysis : Employs acoustic cavitation to create localized hot spots, driving the reaction forward at near-ambient bulk temperatures (35°C) using recoverable solid acids like silica-supported tungstosilicic acid (SiO2-TSA) 4.

Quantitative Process Optimization

The following table synthesizes quantitative data comparing traditional and modern synthetic conditions, illustrating the paradigm shift toward sustainable methodologies:

| Synthesis Methodology | Solvent System | Catalyst | Energy Source / Temp | Reaction Time | Avg. Yield (%) | Green Metric / E-Factor |

| Classical Hantzsch | Ethanol / DMF | None / Et 3 N | Thermal Reflux (80°C) | 4 - 12 hours | 60 - 75% | High (Solvent waste) |

| Microwave-Assisted | Water | None | Microwave (130°C) | 10 - 15 mins | 85 - 92% | Low (Aqueous medium) |

| Ultrasound-Assisted | EtOH/H 2 O (1:1) | SiO 2 -TSA | Ultrasound (35-40°C) | 15 - 30 mins | 88 - 97% | Very Low (Recyclable) |

| Deep Eutectic Solvent | Choline Cl:Glycerol | None (DES acts as cat.) | Thermal (80°C) | 30 - 60 mins | 85 - 95% | Low (Reusable solvent) |

Validated Experimental Protocol: Ultrasound-Assisted Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . The causality behind each step guarantees both chemical efficiency and operational trustworthiness.

Objective: Synthesize 2-aminothiazole derivatives utilizing a high-atom-economy, ultrasound-driven methodology with a recoverable catalyst 4.

Materials:

-

α -haloketone (1.0 mmol)

-

Substituted thiourea (1.0 mmol)

-

Silica-supported tungstosilicic acid (SiO 2 -TSA) catalyst (10 mol%)

-

Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Reagent Solubilization: In a 25 mL reaction flask, dissolve 1.0 mmol of α -haloketone and 1.0 mmol of thiourea in 5 mL of EtOH/H 2 O (1:1).

-

Causality: The hydro-ethanolic medium provides optimal dielectric properties to solubilize polar intermediates while adhering to green chemistry principles.

-

-

Catalyst Integration: Add 10 mol% of SiO 2 -TSA to the mixture.

-

Causality: The solid heteropolyacid acts as a heterogeneous proton source to accelerate the final dehydration step without generating homogeneous acidic waste.

-

-

Acoustic Cavitation (Energy Input): Subject the mixture to ultrasonic irradiation (e.g., 35 kHz) at 35–40 °C for 15–30 minutes.

-

Causality: Ultrasonic waves generate micro-bubbles that implode (cavitation), creating localized extremes of temperature and pressure. This micro-mixing drastically reduces reaction time and prevents the thermal degradation of sensitive functional groups that occurs during classical reflux.

-

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the α -haloketone spot validates total substrate conversion.

-

Workup & Catalyst Recovery: Filter the reaction mixture to recover the solid SiO 2 -TSA catalyst. Wash the catalyst with hot ethanol, dry at 100°C, and weigh it.

-

Self-Validation: A mass recovery of >95% confirms the catalyst's structural integrity and readiness for subsequent cycles.

-

-

Product Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the analytically pure substituted 2-aminothiazole.

Ultrasound-assisted green synthesis workflow for thiazoles.

Pharmaceutical Applications & Drug Discovery

The versatility of the Hantzsch synthesis allows for the rapid generation of diverse thiazole libraries, which are critical in modern drug discovery:

-

Anticancer Agents: Thiazole-linked hybrids synthesized via phenacyl bromide precursors have demonstrated potent antiproliferative activity. Specific derivatives act as highly selective BRAF V600E inhibitors, showing IC 50 values comparable to the reference drug sorafenib in melanoma cell lines 5.

-

Antimicrobial & Anti-inflammatory: The inherent ability of the thiazole ring to participate in hydrogen bonding and electrostatic interactions makes it an ideal pharmacophore for targeting bacterial DNA gyrase and cyclooxygenase (COX) enzymes, as seen in the NSAID meloxicam 1.

By transitioning from classical techniques to optimized, green Hantzsch protocols, pharmaceutical researchers can accelerate the hit-to-lead optimization phase while strictly adhering to environmental sustainability mandates.

References

- Source: PMC (nih.gov)

- Green synthetic strategies toward thiazoles: a sustainable approach Source: ResearchGate URL

- Green Synthesis of Indole, Quinoline, and Thiazole Source: International Journal of Pharmaceutical Sciences URL

- Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL

- Source: PMC (nih.gov)

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega URL

Sources

- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-(2-Methoxyethenyl)-1,3-thiazole

This guide provides a comprehensive, in-depth analysis of the spectroscopic data expected for the novel heterocyclic compound, 5-(2-Methoxyethenyl)-1,3-thiazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It embodies a deductive, experience-based methodology for structural elucidation when pre-existing spectral libraries are unavailable. By synthesizing foundational spectroscopic principles with data from analogous structures, we will construct a robust, self-validating interpretation of the molecule's signature across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Introduction: The Challenge of a Novel Compound

The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. In the absence of established reference data, the scientist must rely on a foundational understanding of spectroscopic principles and the ability to draw logical inferences from related known compounds. 5-(2-Methoxyethenyl)-1,3-thiazole presents an ideal case study for this deductive process, combining a heteroaromatic thiazole ring with a substituted vinyl ether sidechain. This guide will systematically predict, interpret, and integrate the multi-faceted spectroscopic data to build an unassailable structural confirmation.

Predicted Spectroscopic Data & Molecular Structure Analysis

The first step in interpreting the spectra of a novel compound is to dissect its structure and predict the expected spectroscopic signals based on established principles.[1][2]

Molecular Structure:

-

1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. It has two distinct aromatic protons.

-

Methoxyethenyl Group: A vinyl group (-CH=CH-) attached to a methoxy group (-OCH₃). This group introduces olefinic protons and a methyl group, with the potential for E/Z isomerism.

Based on this structure, we can anticipate the key signals in each spectroscopic technique.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(2-Methoxyethenyl)-1,3-thiazole

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification & Analog-Based Rationale |

| H-2 (Thiazole) | ~8.8 - 9.0 | ~151 - 154 | The proton at C-2 of a thiazole ring is highly deshielded due to its position between two heteroatoms (N and S). Data for unsubstituted thiazole shows H-2 at ~8.8 ppm.[5][6] |

| H-4 (Thiazole) | ~7.8 - 8.0 | ~142 - 145 | The proton at C-4 is less deshielded than H-2. Its chemical shift is influenced by the adjacent nitrogen and the C-5 substituent.[5][7] |

| C-5 (Thiazole) | --- | ~120 - 125 | This is a quaternary carbon, substituted with the vinyl group. Its chemical shift will be influenced by the electronic effects of the side chain. |

| H-α (Vinyl) | ~6.5 - 7.0 (d) | ~145 - 150 | This vinyl proton is alpha to the thiazole ring and beta to the oxygen atom. The chemical shift is downfield due to the deshielding effect of the aromatic ring and the resonance of the ether. The multiplicity will be a doublet.[8][9] |

| H-β (Vinyl) | ~5.2 - 5.8 (d) | ~95 - 105 | This vinyl proton is beta to the thiazole ring and alpha to the oxygen atom. It is expected to be more shielded than H-α. The multiplicity will be a doublet.[8] |

| -OCH₃ (Methoxy) | ~3.7 - 3.9 (s) | ~55 - 60 | The methoxy protons will appear as a singlet in a region typical for ethers.[10] |

Note: Predicted values are based on analysis of similar structures and foundational principles. Actual values may vary based on solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is invaluable for identifying key functional groups.[11]

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic & Vinyl C-H |

| ~2950 - 2850 | C-H Stretch | Aliphatic (Methoxy) |

| ~1650 - 1600 | C=C Stretch | Vinyl |

| ~1600 - 1450 | C=C & C=N Stretch | Thiazole Ring Skeletal Vibrations[11][12] |

| ~1250 - 1050 | C-O Stretch | Vinyl Ether (Asymmetric & Symmetric)[13] |

| ~850 - 750 | C-H Bend | Out-of-plane bending for substituted aromatic ring |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can confirm the overall structure and connectivity.[14][15]

-

Molecular Ion (M⁺): The molecular weight of C₆H₇NOS is 141.02 g/mol . A strong molecular ion peak is expected at m/z = 141.

-

Key Fragmentation: Thiazole rings are relatively stable, often remaining intact during initial fragmentation.[14][16] Common fragmentation pathways may involve the loss of the methoxy group (-•OCH₃, m/z = 31) or cleavage of the vinyl side chain.

Data Acquisition: Self-Validating Protocols

The integrity of spectroscopic data is paramount. The following protocols are designed to ensure high-quality, reproducible results.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 5-(2-Methoxyethenyl)-1,3-thiazole.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

-

-

Instrumentation & Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

-

For ¹³C NMR: Employ a proton-decoupled pulse sequence. A sufficient number of scans and an appropriate relaxation delay are crucial for accurate quantification of all carbon signals.[17]

-

2D NMR (COSY, HSQC, HMBC): Acquire these spectra to definitively assign proton-proton and proton-carbon correlations.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

-

For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation & Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation & Acquisition:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination).

-

Acquire the spectrum over a suitable mass range (e.g., m/z 40-400).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose logical fragmentation pathways.

-

In-Depth Spectral Interpretation: A Deductive Workflow

This section will walk through the interpretation of the hypothesized spectra, using the principles and data from analogous compounds to justify each assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct regions of signals.

-

Aromatic Region (7.5-9.0 ppm): Two signals corresponding to the thiazole protons, H-2 and H-4. The most downfield signal (~8.8-9.0 ppm) is assigned to H-2, being adjacent to both N and S atoms.[5][6] The signal at ~7.8-8.0 ppm is assigned to H-4. A small coupling constant (J ≈ 2-3 Hz) may be observed between them.

-

Vinyl Region (5.0-7.0 ppm): Two doublets representing the two vinyl protons. The relative positions and coupling constants are critical for determining the stereochemistry (E/Z isomerism). A larger coupling constant (J ≈ 12-18 Hz) would indicate a trans (E) configuration, while a smaller coupling constant (J ≈ 6-12 Hz) would suggest a cis (Z) configuration.[8]

-

Aliphatic Region (3.5-4.0 ppm): A sharp singlet around 3.7-3.9 ppm, integrating to 3 protons, is characteristic of the methoxy (-OCH₃) group.[10]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Aromatic & Vinyl Carbons (90-160 ppm): Six distinct signals are expected.

-

The C-2 and C-4 carbons of the thiazole ring will be in the downfield region (~142-154 ppm).[18]

-

The C-5 quaternary carbon will be more shielded (~120-125 ppm).

-

The vinyl carbons (C-α and C-β) will be distinct. C-α, directly attached to the ring, is expected around 145-150 ppm, while C-β, attached to the oxygen, will be significantly more shielded (~95-105 ppm) due to the resonance effect of the oxygen lone pair.[8][19]

-

-

Aliphatic Carbon (50-60 ppm): A single signal for the methoxy carbon at ~55-60 ppm.

Visualizing the Interpretation Workflow

The logical flow of spectroscopic analysis is crucial for arriving at a correct structure.

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern provides confirmatory evidence for the proposed structure.

Caption: Predicted MS Fragmentation of 5-(2-Methoxyethenyl)-1,3-thiazole.

Structural Confirmation and Validation

The cornerstone of trustworthy spectroscopic analysis is the convergence of all data points to a single, unambiguous structure.

-

NMR: The number of signals, their chemical shifts, integrations, and multiplicities in both ¹H and ¹³C spectra must align perfectly with the proposed structure. 2D NMR experiments like HMBC would show long-range correlations, for instance, between the methoxy protons and the β-vinyl carbon, confirming their connectivity.

-

IR: The presence of key absorption bands for the aromatic ring, vinyl group, and ether linkage confirms the presence of these functional groups, corroborating the NMR data.

-

MS: The observed molecular ion must match the calculated molecular weight of the proposed structure. Furthermore, the major fragments observed should be explainable through logical cleavage of the molecule, as predicted.

When the interpretations from these independent techniques are mutually reinforcing, a high degree of confidence in the structural assignment is achieved.

Conclusion

This guide has detailed a systematic, deductive approach to the spectroscopic interpretation of 5-(2-Methoxyethenyl)-1,3-thiazole. By first predicting the spectral features based on structural analysis and data from analogous compounds, and then outlining a rigorous process for data acquisition and interpretation, we have established a self-validating framework for structural elucidation. This methodology, grounded in expertise and a logical workflow, is essential for any scientist or researcher tasked with characterizing novel chemical entities in the field of drug discovery and development.

References

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link][5][7][20]

-

Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 387-393. [Link][11]

-

AIP Publishing. (2020). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings. [Link][13]

-

Mistry, B. D. (2009). A Handbook of Spectroscopic Data Chemistry: (UV, IR, PMR, 13CNMR and Mass Spectroscopy). Oxford Book Company. [1]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link][14]

-

Uccella, N. A., & Ziffer, H. (1975). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Journal of Heterocyclic Chemistry, 12(4), 819-821. [Link][16]

-

Dondoni, A., & Perrone, D. (2004). Synthesis of 1,3-Thiazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 431-486). Elsevier. [Link]

-

Afarinkia, K., & Issa, N. (2010). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Beilstein Journal of Organic Chemistry, 6, 92. [Link][9][21]

-

Mohamed, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform, 37(40). [Link][15]

-

Robinson, J. W. (Ed.). (1991). Practical Handbook of Spectroscopy. CRC press. [2]

-

Sharma, S. D., & Kaur, S. (1991). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 3(2), 1471-1474. [Link][18]

-

University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. Department of Chemistry. [Link]

-

Matsui, K., & Hatada, K. (1987). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Polymer Journal, 19(5), 629-636. [Link][19]

-

Homework.Study.com. (n.d.). Provide the H-NMR spectrum for methoxyethane. [Link][10]

Sources

- 1. A Handbook of Spectroscopic Data Chemistry: (UV, IR, PMR, 13CNMR and Mass ... - B. D. Mistry - Google ブックス [books.google.co.jp]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Wiley-VCH - Handbook of Spectroscopy [wiley-vch.de]

- 4. Handbook of Spectroscopy - Google Libros [books.google.com.pa]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 10. homework.study.com [homework.study.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. scispace.com [scispace.com]

- 20. modgraph.co.uk [modgraph.co.uk]

- 21. researchgate.net [researchgate.net]

Molecular weight and formula of 5-(2-Methoxyethenyl)-1,3-thiazole

An In-Depth Technical Guide to 5-(2-Methoxyethenyl)-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-(2-methoxyethenyl)-1,3-thiazole, a heterocyclic compound of interest to the chemical and pharmaceutical sciences. The 1,3-thiazole core is a significant pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities including antimicrobial and antineoplastic effects.[1][2][3][4] This document delineates the fundamental molecular characteristics, including the molecular formula and weight, and presents a predictive overview of its spectroscopic profile. Furthermore, a plausible, mechanistically-grounded synthetic route is proposed, complete with a detailed experimental protocol. The guide is intended for researchers, chemists, and drug development professionals seeking foundational technical data and field-proven insights into this specific thiazole derivative.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[5][6] This structural motif is not merely a synthetic curiosity but a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold in drug design.[2][3]

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties.[1][2][7] This is exemplified by its presence in numerous established drugs such as the anticancer agent Dasatinib, the antibiotic Penicillin, and the anti-HIV agent Ritonavir.[4] The functionalization of the thiazole ring at its various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making the synthesis of novel derivatives a highly active area of research.[3]

Core Molecular Profile of 5-(2-Methoxyethenyl)-1,3-thiazole

A thorough understanding of a compound's fundamental properties is critical for its synthesis, characterization, and application.

Molecular Formula and Structure

The systematic name 5-(2-methoxyethenyl)-1,3-thiazole defines a precise arrangement of atoms. The structure consists of a 1,3-thiazole ring substituted at the C5 position with a methoxyethenyl group. Based on this structure, the molecular formula is determined to be C₆H₇NOS . The presence of the carbon-carbon double bond in the ethenyl linker introduces the possibility of E/Z isomerism, which could have significant implications for biological activity and must be considered during synthesis and characterization.

Caption: 2D structure of 5-(2-Methoxyethenyl)-1,3-thiazole.

Molecular Weight and Elemental Composition

The molecular weight is a critical parameter for mass spectrometry, reaction stoichiometry, and formulation calculations. The exact mass and elemental composition are summarized below.

| Attribute | Value |

| Molecular Formula | C₆H₇NOS |

| Molar Mass | 141.19 g/mol |

| Exact Mass | 141.02483 g/mol |

| Elemental Composition | C: 51.04%, H: 5.00%, N: 9.92%, O: 11.33%, S: 22.71% |

Proposed Synthesis and Mechanistic Rationale

This proposed synthesis begins with the commercially available 5-formyl-1,3-thiazole and utilizes a stabilized phosphonate ylide.

Synthetic Workflow Diagram

The transformation from the starting aldehyde to the target vinyl ether is a two-step process involving the preparation of the HWE reagent followed by the olefination reaction itself.

Caption: Proposed Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive methodology designed to be self-validating through in-process checks and final characterization.

Objective: To synthesize 5-(2-methoxyethenyl)-1,3-thiazole via HWE olefination.

Materials:

-

Diethyl (methoxymethyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

5-Formyl-1,3-thiazole

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Protocol:

-

Ylide Generation (Causality: Formation of the Nucleophile):

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the NaH with anhydrous hexanes twice to remove mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Add diethyl (methoxymethyl)phosphonate (1.0 equivalent) dropwise via syringe to the stirred suspension. Rationale: The strong base NaH deprotonates the carbon adjacent to the phosphorus, creating the stabilized phosphonate anion (ylide) required for the nucleophilic attack.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.

-

-

Olefination Reaction (Causality: Carbon-Carbon Bond Formation):

-

Cool the ylide solution back to 0 °C.

-

Dissolve 5-formyl-1,3-thiazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Rationale: The electron-rich ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This temperature control minimizes side reactions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde. The reaction is expected to be complete within 2-4 hours.

-

-

Workup and Purification (Causality: Isolation of the Product):

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Rationale: This safely neutralizes any remaining NaH and protonates the phosphate byproduct.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers and extract the aqueous layer twice more with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure 5-(2-methoxyethenyl)-1,3-thiazole.

-

Predictive Spectroscopic Profile

Characterization is essential to confirm the identity and purity of a synthesized compound. The following data are predicted based on the known spectroscopic behavior of similar functional groups and heterocyclic systems.

| Technique | Predicted Observations |

| ¹H NMR | δ ~7.5-8.5 ppm (s, 1H, thiazole C2-H); δ ~7.0-7.5 ppm (s, 1H, thiazole C4-H); δ ~5.5-7.0 ppm (pair of doublets, 2H, vinyl protons, J≈6-15 Hz depending on E/Z isomer); δ ~3.6 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~150-160 ppm (thiazole C2); δ ~140-150 ppm (thiazole C4); δ ~115-130 ppm (thiazole C5); δ ~100-145 ppm (2C, vinyl carbons); δ ~55-60 ppm (-OCH₃) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 141. Key fragments may include loss of CH₃ (m/z=126), loss of OCH₃ (m/z=110), and cleavage of the ethenyl group. |

| IR (Infrared) | ~3100 cm⁻¹ (C-H aromatic stretch); ~1650 cm⁻¹ (C=C vinyl stretch); ~1550 cm⁻¹ (C=N thiazole stretch); ~1250 cm⁻¹ (C-O-C asymmetric stretch) |

Potential Applications in Drug Discovery

The thiazole core is a well-established scaffold for targeting a range of biological processes.[3] The introduction of a 5-(2-methoxyethenyl) substituent offers several strategic advantages for a medicinal chemist:

-

Modulation of Pharmacokinetics: The methoxy group can be a site for metabolic O-demethylation, potentially leading to an active metabolite or influencing the compound's clearance rate.

-

Increased Structural Rigidity: The ethenyl linker introduces a degree of conformational constraint compared to a flexible alkyl chain, which can be beneficial for specific receptor binding.

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.

Given the known activities of related thiazoles, this compound could serve as a foundational structure for developing novel agents in oncology, infectious diseases, or inflammatory disorders.[1][7]

Conclusion

5-(2-Methoxyethenyl)-1,3-thiazole, with a molecular formula of C₆H₇NOS and a molecular weight of 141.19 g/mol , represents a valuable yet underexplored derivative of the medicinally significant thiazole family. This guide provides its core physicochemical data and outlines a robust, predictive framework for its synthesis via the Horner-Wadsworth-Emmons reaction. The predicted spectroscopic data offer a benchmark for the empirical characterization of this compound. As researchers continue to explore the chemical space of heterocyclic compounds, derivatives such as this offer promising starting points for the development of next-generation therapeutic agents.

References

-

PubChem. 5-[2-(3-fluorophenyl)-2-methoxyethyl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Available at: [Link]

-

Arkivoc. Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Available at: [Link]

-

Chemical Review and Letters. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

PubChem. 5-Thiazolylmethanol. Available at: [Link]

-

FooDB. Showing Compound Thiazole (FDB000907). Available at: [Link]

-

YouTube. Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Available at: [Link]

-

ResearchGate. Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Available at: [Link]

- Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

-

National Library of Medicine. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Available at: [Link]

-

ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]

-

Sciforum. Synthesis and Evaluation of Novel Thiazole Derivatives. Available at: [Link]

-

National Library of Medicine. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available at: [Link]

-

The Good Scents Company. 5-methyl thiazole, 3581-89-3. Available at: [Link]

-

NIST WebBook. Thiazole, 5-ethyl-2-methyl-. Available at: [Link]

-

IntechOpen. Significance of Thiazole-based Heterocycles for Bioactive Systems. Available at: [Link]

-

National Library of Medicine. 2-Chloro-5-chloromethyl-1,3-thiazole. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen [intechopen.com]

- 5. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]

- 6. CAS 288-47-1: Thiazole | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

The Genesis and Evolution of 1,3-Thiazole Synthesis: A Technical Whitepaper

Introduction

The 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen at positions 1 and 3—is a privileged scaffold in medicinal chemistry and drug discovery. Approximately 75% of FDA-approved small-molecule drugs contain nitrogen-based heterocycles, and the thiazole moiety is prominently featured in critical therapeutics such as the anti-HIV agent ritonavir, the antineoplastic dasatinib, and broad-spectrum antimicrobials[1]. The unique electronic distribution of the thiazole ring, characterized by its π-electron delocalization and the sulfur atom's contribution to the aromatic sextet, imparts exceptional binding affinity to diverse biological targets[2]. This whitepaper explores the historical milestones, mechanistic causality, and modern advancements in the synthesis of 1,3-thiazole derivatives.

Section 1: The Foundation – The Hantzsch Thiazole Synthesis (1887)

Discovered by Arthur Hantzsch and J.H. Weber in 1887, the Hantzsch thiazole synthesis remains the most fundamental and widely utilized method for constructing the thiazole core ()[2].

Mechanistic Causality

The reaction proceeds via the condensation of an α-haloketone (the electrophile) with a thioamide (the nucleophile). The causality of the reaction sequence is driven by hard-soft acid-base (HSAB) principles. The highly polarizable, "soft" sulfur atom of the thioamide performs a rapid nucleophilic attack on the "soft" α-carbon of the haloketone, displacing the halide to form a thioether intermediate[2]. Subsequently, the "hard" nitrogen atom attacks the highly electrophilic carbonyl carbon, driving an intramolecular cyclization. The final step is a thermodynamically favorable dehydration that establishes the aromatic 1,3-thiazole system[3].

Mechanistic pathway of the classical Hantzsch 1,3-thiazole synthesis.

Experimental Protocol: Classical Hantzsch Synthesis

This protocol is a self-validating system; the precipitation of the hydrohalide salt serves as an intrinsic visual indicator of successful cyclization.

-

Initiation: Dissolve 1.0 equivalent of the chosen α-haloketone and 1.0 equivalent of thioamide in a polar protic solvent (e.g., ethanol). Causality: Ethanol stabilizes the polar transition states and facilitates the proton transfer required for the final dehydration step.[2]

-

Propagation: Reflux the mixture at 70–80 °C for 2–4 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to 0–5 °C. The thiazole hydrohalide salt will precipitate out of the solution.

-

Neutralization: Resuspend the salt in water and neutralize with saturated aqueous Na₂CO₃ until pH 8 is reached. Causality: The basic environment deprotonates the thiazolium nitrogen, liberating the free base thiazole, which can then be extracted using dichloromethane.[3]

Section 2: Expanding the Scope – The Cook-Heilbron Synthesis (1947)

While the Hantzsch synthesis is robust, it is historically inefficient at producing 5-aminothiazoles—a class of compounds with significant synthetic utility for purine and pyridine derivatives. In 1947, Alan H. Cook, Sir Ian Heilbron, and A.L. Levy developed a targeted methodology to overcome this limitation ()[4].

Mechanistic Causality

The Cook-Heilbron synthesis utilizes α-aminonitriles and carbon disulfide (CS₂). The lone pair on the nitrogen of the α-aminonitrile acts as a nucleophile, attacking the slightly electropositive carbon of CS₂ to form a dithiocarbamate intermediate[4]. The proximity of the sulfur nucleophile to the electrophilic nitrile carbon then forces a rapid intramolecular cyclization. Tautomerization subsequently yields the highly stable 5-amino-2-mercaptothiazole[1].

Logical flow of the Cook-Heilbron synthesis of 5-aminothiazoles.

Experimental Protocol: Cook-Heilbron Synthesis

-

Initiation: Combine 1.0 equivalent of α-aminonitrile and 1.2 equivalents of carbon disulfide in a mild aqueous or organic solvent system.

-

Propagation: Stir the reaction mixture at room temperature. Causality: α-Aminonitriles are thermally labile and prone to decomposition. Maintaining mild, room-temperature conditions ensures the nucleophilic attack occurs cleanly without degrading the starting material.[1][4]

-

Monitoring & Isolation: Stir for 1–3 hours until TLC indicates complete conversion. Filter the resulting solid and purify via recrystallization from ethanol to yield the pure 5-amino-2-mercaptothiazole.

Section 3: Modern Synthetic Paradigms – Microwave-Assisted Green Chemistry

In contemporary drug development, the demand for high-throughput and environmentally benign processes has driven the evolution of thiazole synthesis. Microwave-assisted synthesis represents a major leap forward, replacing prolonged conductive heating with rapid dielectric heating ()[5].

Mechanistic Causality

Microwave irradiation causes the rapid alignment and relaxation of polar solvent molecules (like DMF) and reagents. This direct energy transfer drastically lowers the activation energy barrier for domino alkylation-cyclization reactions. For instance, the reaction between propargyl bromides and thiourea derivatives under microwave conditions bypasses traditional intermediate isolation, forcing the reaction to completion in minutes rather than hours, while significantly reducing thermal degradation byproducts[1].

Experimental Protocol: Microwave-Assisted Domino Alkylation-Cyclization

-

Preparation: In a microwave-safe vessel, mix 1.0 equivalent of substituted propargyl bromide and 1.0 equivalent of thiourea in dimethylformamide (DMF). Add a stoichiometric amount of K₂CO₃. Causality: K₂CO₃ acts as an acid scavenger, neutralizing the hydrobromic acid generated during the alkylation step to prevent protonation of the thiourea nucleophile.[1]

-

Irradiation: Seal the vessel and subject it to microwave irradiation at 130 °C for 10 minutes (executed in two 5-minute cycles to prevent over-pressurization).

-

Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the 2-aminothiazole derivative.

Section 4: Quantitative Data & Methodology Comparison

To aid synthetic chemists in selecting the optimal route, the following table summarizes the quantitative metrics and structural scopes of the discussed methodologies.

| Methodology | Primary Reagents | Typical Reaction Time | Average Yield | Structural Scope & Limitations |

| Classical Hantzsch | α-Haloketone + Thioamide | 2–4 hours | 75–85% | Broad scope; highly versatile but struggles with synthesizing 5-amino derivatives. |

| Cook-Heilbron | α-Aminonitrile + CS₂ | 1–3 hours | 60–80% | Highly specific and efficient for 5-amino-2-mercaptothiazoles. |

| Microwave-Assisted | Propargyl bromide + Thiourea | 10–15 minutes | 80–95% | Excellent for 2-aminothiazoles; highly scalable and eco-friendly. |

Conclusion

The synthesis of 1,3-thiazole has evolved from the foundational Hantzsch condensation of the late 19th century to the highly specialized Cook-Heilbron method, and finally to modern, high-efficiency microwave-assisted protocols. By understanding the underlying electronic causalities—from HSAB principles to dielectric heating—researchers can precisely engineer thiazole derivatives to meet the rigorous demands of modern pharmacology and materials science.

References

-

Wikipedia Contributors. "Cook–Heilbron thiazole synthesis." Wikipedia, The Free Encyclopedia.[Link]

-

Borcea, A.-M., & Ionut, I. "Thiazoles and Bisthiazoles." Encyclopedia.pub, MDPI.[Link]

-

Nayak, S., & Gaonkar, S. L. "A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives." Mini Reviews in Medicinal Chemistry, PubMed.[Link]

-

Journal of Pharma Insights and Research. "Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives." JOPIR.[Link]

-

Egan, R. S., et al. "Intermediates in the Hantzsch thiazole synthesis." The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Structure-activity relationship (SAR) of thiazole compounds

An in-depth technical analysis of the structure-activity relationship (SAR) of thiazole compounds requires a fundamental understanding of how atomic-level modifications dictate macroscopic biological responses. As a privileged scaffold in medicinal chemistry, the thiazole ring offers a highly tunable pharmacophore capable of addressing complex pathologies, from multidrug-resistant bacterial infections to aggressive malignancies.

This guide explores the mechanistic grounding of thiazole derivatives, dissects recent SAR breakthroughs in oncology and infectious diseases, and provides field-proven, self-validating protocols for their synthesis and evaluation.

Mechanistic Grounding: The Thiazole Pharmacophore

The 1,3-thiazole ring is a five-membered heteroaromatic system containing a highly polarizable sulfur atom at position 1 and a basic nitrogen atom at position 3. This unique electronic topology makes it an exceptional bioisostere for various aromatic systems (such as oxazoles, pyridines, and imidazoles) while offering distinct binding advantages:

-

Hydrogen Bonding: The N3 atom acts as a potent hydrogen bond acceptor, a critical feature for anchoring molecules to the hinge region of kinase enzymes[1],[2].

-

Polarizability & Lipophilicity: The sulfur atom provides a lipophilic, electron-rich surface that engages in favorable sulfur- π and van der Waals interactions within hydrophobic target pockets.

-

Orthogonal Functionalization: The carbon atoms at positions C2, C4, and C5 serve as distinct vectors. C2 is ideal for introducing hydrogen bond donors (e.g., 2-aminothiazoles), while C4 and C5 are typically utilized to direct bulky aryl or alkyl groups into deep hydrophobic clefts or to project solubilizing groups toward the solvent-exposed interface[3].

Diagram 1: Structural mapping of thiazole functional vectors to kinase binding domains.

SAR Case Study I: Thiazole-Based Kinase Inhibitors (Oncology)

Protein kinases are central to cellular proliferation, and their dysregulation is a hallmark of cancer. Thiazole derivatives have shown remarkable success as ATP-competitive inhibitors[1].

EGFR and HER2 Inhibition: Targeting the Epidermal Growth Factor Receptor (EGFR) requires precise spatial alignment. Recent SAR studies demonstrate that incorporating a 4-cyanophenyl group at the C4 position of the thiazole ring significantly enhances binding affinity. The polar, electron-withdrawing cyano group facilitates a favorable alignment within the kinase binding site via π – π and H– π interactions. For example, compound 24f exhibits dual inhibition of EGFR (IC50 = 4.34 µM) and HER2 (IC50 = 2.28 µM)[3]. Furthermore, clubbing the thiazole core with a pyrazoline ring (e.g., Compound 62e) pushes the potency into the low nanomolar range by establishing critical contacts within the hinge region[3].

B-RAF V600E Inhibition: In melanoma models, the B-RAF V600E mutation drives oncogenesis. SAR optimization revealed that placing a bulky, electron-withdrawing phenyl sulfonyl group at the C5 position of the thiazole ring yields exceptional potency. Compound 40 demonstrated an IC50 of 23.1 nM against B-RAFV600E, outperforming the clinical standard dabrafenib (47.2 nM)[1].

Table 1: SAR Profile of Thiazole-Based Kinase Inhibitors

| Compound | Target Kinase | Key Thiazole Substitution | IC50 Value | Reference |

| Compound 40 | B-RAFV600E | C5-phenyl sulfonyl | 23.1 nM | 4[1] |

| Compound 24f | EGFR / HER2 | C4-cyanophenyl | 4.34 µM / 2.28 µM | 3[3] |

| Compound 62e | EGFR / HER2 | Pyrazoline hybrid | 9.0 nM / 13.0 nM | 3[3] |

SAR Case Study II: Antimicrobial Thiazole Hybrids

Antimicrobial resistance (AMR) necessitates the design of novel scaffolds. Clubbing thiazoles with five-membered heterocycles like pyrazolines or triazoles generates hybrid molecules with synergistic mechanisms of action[5],[6].

Dihydrofolate Reductase (DHFR) Inhibition: Thiazole-pyrazoline hybrids have been identified as potent inhibitors of DHFR, a critical enzyme in bacterial nucleotide synthesis. SAR analysis indicates that placing a thiophen-2-yl group on the pyrazoline ring maximizes target engagement. Compound 59 showed an IC50 of 4.21 µM against DHFR, proving superior to the classic inhibitor trimethoprim (6.23 µM)[5],[6].

Gram-Negative Efficacy: The same thiophen-2-yl substituted thiazole-pyrazoline series (Compounds 57–60) exhibited potent activity against Pseudomonas aeruginosa (MIC = 15.625–31.25 µg/mL). This is a highly significant SAR finding, as the bulky, lipophilic nature of these hybrids allows them to bypass or resist the efflux pumps that render standard drugs like amoxicillin (MIC > 500 µg/mL) ineffective against this pathogen[5].

Table 2: Antimicrobial Activity of Thiazole-Pyrazoline Hybrids

| Compound | Target Pathogen / Enzyme | Key Substitution | MIC / IC50 | Reference |

| Compound 59 | DHFR (In vitro) | Thiophen-2-yl | IC50 = 4.21 µM | 5[5] |

| Compounds 57-60 | P. aeruginosa | Thiophen-2-yl | MIC = 15.6-31.2 µg/mL | 5[5] |

| Amoxicillin | P. aeruginosa | N/A (Control) | MIC > 500 µg/mL | 5[5] |

Experimental Workflows & Protocols

To ensure robust reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Protocol 1: Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch synthesis remains the gold standard for constructing the thiazole core via the condensation of an α -haloketone with a thiourea derivative[7],[8].

-

Reaction Setup: Dissolve equimolar amounts (1.0 eq) of the substituted α -haloketone and thiourea in absolute ethanol.

-

Causality: Ethanol provides optimal solvation for both polar precursors. Its boiling point (~78°C) supplies the precise thermal energy required to overcome the activation barrier for the initial nucleophilic attack by the sulfur atom onto the α -carbon.

-

-

Reflux & Cyclization: Heat the mixture to reflux for 2–4 hours.

-

Causality: The elevated temperature drives the subsequent intramolecular cyclization (nitrogen attacking the carbonyl carbon) and the final dehydration step, yielding the thermodynamically stable aromatic system.

-

-

Self-Validating Step (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) under UV 254 nm. The complete disappearance of the highly UV-active α -haloketone spot confirms the reaction has reached completion. Do not proceed to isolation until this is verified.

-

Isolation: Cool the mixture to room temperature and neutralize with 10% aqueous Na2CO3 to pH 7-8.

-

Causality: The reaction inherently produces hydrobromic or hydrochloric acid, leaving the product as a highly soluble salt. Neutralization shifts the equilibrium to the free amine base, drastically reducing its aqueous solubility and driving the precipitation of the crude product. Filter and recrystallize from hot ethanol.

-

Diagram 2: Mechanistic workflow and causality of the Hantzsch thiazole synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo Method)

To evaluate the synthesized thiazole derivatives, a universal, non-radioactive luminescent assay is utilized.

-

Enzyme Reaction: Incubate the purified kinase (e.g., EGFR) with ATP, the specific substrate peptide, and the thiazole inhibitor in an assay buffer containing HEPES and MgCl2 .

-

Causality: Mg2+ is strictly essential; it coordinates with the phosphate groups of ATP to form the biologically active Mg-ATP complex, which is the actual substrate required for the kinase transferase activity.

-

-

ADP Detection: Add the ADP-Glo reagent to terminate the kinase reaction and actively deplete any unreacted ATP.

-

Causality: Complete enzymatic depletion of background ATP is critical to prevent false-positive luminescence signals, ensuring that the final readout is exclusively proportional to the ADP generated by the kinase.

-

-

Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Read the luminescence on a microplate reader.

-

Self-Validating System (Quality Control):

-

No-Enzyme Control (NEC): Run wells containing all reagents except the kinase to establish the baseline baseline ATP hydrolysis.

-

Reference Inhibitor Control: Include a known standard (e.g., Erlotinib for EGFR) to validate the assay's dynamic range and sensitivity. If the reference fails to hit its established IC50, the entire plate data must be discarded.

-

References

- MDPI (2024).An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- RSC Advances (2024).Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

- RSC Advances (2026).Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.

- ACS Omega (2023).2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04838A [pubs.rsc.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archives.ijper.org [archives.ijper.org]

- 8. tandfonline.com [tandfonline.com]

5-(2-Methoxyethenyl)-1,3-thiazole in High-Throughput Screening Libraries: A Technical Guide to Scaffold Profiling and Hit-to-Lead Optimization

Executive Summary

In the landscape of modern drug discovery, the design and curation of high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries dictate the success rate of hit identification. Among privileged scaffolds, the 1,3-thiazole ring is ubiquitous due to its robust hydrogen-bonding capacity and favorable physicochemical properties. Specifically, 5-(2-Methoxyethenyl)-1,3-thiazole (CAS 1909358-79-7) has emerged as a highly versatile, fragment-sized building block[1].

However, the integration of functionalized thiazoles into screening libraries requires rigorous profiling. Thiazole derivatives can sometimes behave as "frequent hitters" or promiscuous binders due to off-target reactivity, such as redox cycling or non-specific covalent interactions[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical rationale behind utilizing 5-(2-Methoxyethenyl)-1,3-thiazole, outline a self-validating quantitative HTS (qHTS) methodology, and provide the necessary counter-screening protocols to ensure that identified hits represent genuine, target-specific engagement.

Structural Rationale and Scaffold Dynamics

The utility of 5-(2-Methoxyethenyl)-1,3-thiazole stems from its precise molecular architecture:

-

The 1,3-Thiazole Core: Acts as a bioisostere for pyridine and oxazole rings. The nitrogen atom serves as a strong hydrogen bond acceptor, while the sulfur atom provides unique polarizability and pi-stacking capabilities within hydrophobic enzyme pockets.

-

The 2-Methoxyethenyl Substituent: This moiety extends the pi-conjugation of the thiazole ring. The electron-donating nature of the methoxy group enriches the electron density of the ethenyl linker, modulating the overall dipole moment of the molecule. This extension not only provides a unique vector for probing adjacent sub-pockets in target proteins but also serves as a synthetic handle for downstream hit-to-lead optimization (e.g., via cross-coupling or cycloaddition reactions).

Despite these advantages, the extended conjugation can introduce liabilities. Thiazoles have been flagged in FBDD campaigns for exhibiting high correlations between biological activity and non-specific reactivity[2]. Therefore, any HTS workflow incorporating this scaffold must be explicitly designed to filter out false positives early in the cascade.

High-Throughput Screening and Triage Workflow

Traditional single-point HTS (e.g., screening at a static 10 µM concentration) is fundamentally flawed when dealing with potentially reactive fragments. It fails to differentiate between specific high-affinity binding and non-specific aggregation or assay interference.

To resolve this, we employ a Quantitative High-Throughput Screening (qHTS) approach. By screening the library across a multi-point concentration gradient, we immediately generate AC50 (half-maximal activity concentration) curves. This allows us to mathematically categorize compounds based on curve quality (Class 1 to 4), effectively separating true pharmacological dose-responses from artifactual noise[3].

Fig 1: qHTS triage and profiling cascade for thiazole-based fragment libraries.

Quantitative Data: Triage Metrics

To standardize the progression of 5-(2-Methoxyethenyl)-1,3-thiazole hits, we rely on strict quantitative thresholds. The table below summarizes the critical assay metrics required to validate a hit.

| Assay Type | Target Metric | Threshold for "Pass" | Causality / Rationale |

| qHTS Primary Screen | Curve Class & AC50 | Class 1 or 2 curve; AC50 < 10 µM | Ensures a complete, sigmoidal dose-response curve, ruling out aggregation-based inhibition[3]. |

| Thiol Reactivity (GSH) | % Adduct Formation | < 10% adduct at 24h | Excludes compounds acting as non-specific Michael acceptors or undergoing nucleophilic attack[2]. |

| Redox Interference | H2O2 Generation | < 5 µM H2O2 produced | Prevents false positives caused by the compound generating reactive oxygen species in assay buffers[2]. |

| DTT Shift Assay | IC50 Fold-Shift | < 2-fold shift with DTT | If the addition of DTT drastically reduces potency, the mechanism is likely a promiscuous covalent interaction[2]. |

Mechanistic Target Engagement

When properly validated, thiazole derivatives exhibit profound target-specific efficacy. For example, in recent HTS campaigns targeting antibiotic resistance, specialized thiazole scaffolds were identified as potent inhibitors of bacterial protein synthesis, demonstrating high activity and low cytotoxicity[4]. The methoxyethenyl group can lock the molecule into a specific conformation, driving a highly selective induced fit within the target's active site.

Fig 2: Hypothetical target engagement and downstream signaling inhibition pathway.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls that verify the assay's operational success independent of the test compound's performance.

Protocol 1: qHTS Titration Assay (1536-Well Format)

Purpose: To identify true AC50 values and eliminate single-point false positives[3].

-

Plate Preparation (Acoustic Dispensing): Use an acoustic liquid handler (e.g., Echo 550) to dispense the 5-(2-Methoxyethenyl)-1,3-thiazole library into a 1536-well assay plate. Dispense in a 7-point concentration gradient (ranging from 0.5 nM to 50 µM).

-

Causality: Acoustic dispensing eliminates tip-based carryover and allows for nanoliter-scale precision, which is critical for maintaining DMSO concentrations below 0.5% to prevent solvent-induced protein denaturation.

-

-